Tetramethyluric acid
Overview
Description
It has an inhibitory concentration (IC50) value of 0.28 micromolar for USP8, making it an effective deubiquitinase inhibitor . This compound is primarily used in scientific research to study the role of deubiquitinating enzymes in various biological processes and diseases.
Mechanism of Action
Tetramethyluric acid, also known as Theacrine, Temurin, or Theacrine, is a purine alkaloid found in certain plant species. It has attracted significant academic attention due to its diverse health benefits .
Target of Action
Animal research involving selective A1 and A2A adenosine agonists found that Theacrine pretreatment attenuated the expected motor depression induced by adenosine agonism, indicating that Theacrine is likely an adenosine antagonist .
Mode of Action
Theacrine’s mode of action is thought to be similar to that of caffeine, given their structural similarity . It is believed to act as an antagonist at adenosine receptors, thereby inhibiting the action of adenosine . This could explain its stimulant effects, as adenosine is a neurotransmitter that promotes sleep and relaxation.
Biochemical Pathways
Theacrine is synthesized from caffeine in what is thought to be a three-step pathway . The exact molecular mechanism of Theacrine metabolism is still unclear . It is believed that n-methyltransferase (nmt) may catalyze the methylation at the 9-n position in the plant .
Pharmacokinetics
Theacrine has a half-life of 30 to 33 hours . This long half-life suggests that Theacrine may have sustained effects on the body after ingestion. Theacrine has demonstrated clinical safety and non-habituating effects in healthy humans over eight weeks of daily use at up to 300 mg/day .
Result of Action
Theacrine shows anti-inflammatory and analgesic effects . It is also known to have stimulant effects, which could be due to its antagonistic action on adenosine receptors .
Action Environment
Theacrine is found in the leaves of various plant species, including the Chinese tea known as kucha (Camellia assamica var. Kucha) . The environment in which these plants grow could potentially influence the concentration and efficacy of Theacrine.
Biochemical Analysis
Biochemical Properties
Tetramethyluric acid appears to affect adenosine signaling in a manner similar to caffeine . It interacts with enzymes, proteins, and other biomolecules involved in adenosine signaling .
Cellular Effects
This compound has been shown to have anti-inflammatory and analgesic effects . It influences cell function by affecting adenosine signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact mechanism of action of this compound is uncertain. Animal research involving selective A1 and A2A adenosine agonists found that this compound pretreatment attenuated the expected motor depression induced by adenosine agonism, indicating that this compound is likely an adenosine antagonist .
Temporal Effects in Laboratory Settings
This compound has been shown to have non-habituating effects, including increases in energy and focus, over eight weeks of daily use at up to 300 mg/day . There was no evidence of a tachyphylactic response that is typical of neuroactive agents like caffeine and other stimulants .
Dosage Effects in Animal Models
In animal studies, this compound has an LD50 of 810 mg/kg, compared to 265 mg/kg for caffeine . This suggests that this compound may have a wider safety margin than caffeine.
Metabolic Pathways
This compound is thought to be synthesized from caffeine in what is thought to be a three-step pathway . The exact molecular mechanism of this compound metabolism is still unclear .
Subcellular Localization
A recent study showed that the fluorescence signal of a this compound synthase was detected in the nucleus and cytoplasm , suggesting that this compound might be synthesized and function in these cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DUB-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indeno[1,2-b]pyrazine core and subsequent functionalization to introduce the ethoxyimino and dicarbonitrile groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for DUB-IN-2 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: DUB-IN-2 primarily undergoes reactions typical of its functional groups. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyimino group.
Reduction: Reduction reactions can target the dicarbonitrile groups, converting them to amines.
Substitution: The aromatic core of DUB-IN-2 can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
DUB-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of deubiquitinating enzymes and their inhibitors.
Biology: Helps in understanding the role of ubiquitin-specific peptidase 8 in cellular processes such as protein degradation and signal transduction.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with dysregulated ubiquitination, such as cancer.
Industry: Utilized in the development of new drugs targeting deubiquitinating enzymes.
Comparison with Similar Compounds
USP7 Inhibitors: Compounds like HBX 41108 and FT671 are selective inhibitors of ubiquitin-specific peptidase 7 (USP7). Unlike DUB-IN-2, these inhibitors target a different deubiquitinase.
USP14 Inhibitors: Compounds such as IU1 and IU1-47 selectively inhibit ubiquitin-specific peptidase 14 (USP14), another member of the deubiquitinase family.
Uniqueness of DUB-IN-2: DUB-IN-2 is unique in its high selectivity and potency for ubiquitin-specific peptidase 8. Its ability to inhibit USP8 with an IC50 value of 0.28 micromolar distinguishes it from other deubiquitinase inhibitors, making it a valuable tool for studying the specific roles of USP8 in various biological processes and diseases .
Properties
IUPAC Name |
1,3,7,9-tetramethylpurine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDOQULISIQFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177659 | |
Record name | Theacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Temurin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
25 mg/mL at 20 °C | |
Record name | Temurin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2309-49-1 | |
Record name | Theacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2309-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,7,9-Tetramethyluric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temurin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Theacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyluric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THEACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ939L81MY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Temurin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does theacrine exert its effects within the body?
A1: While the exact mechanisms are still under investigation, research suggests theacrine interacts with various cellular pathways, including adenosinergic, dopaminergic, and sirtuin pathways. [, , , , ] It has been proposed to act as an adenosine receptor antagonist, particularly at the adenosine 2A receptor. [] Additionally, theacrine has been shown to modulate sirtuin activity, specifically SIRT1 and SIRT3, which are involved in regulating metabolism, inflammation, and oxidative stress. [, , , , ]
Q2: What are the downstream effects of theacrine's interaction with these pathways?
A2: Theacrine's modulation of adenosinergic and dopaminergic pathways is believed to contribute to its potential cognitive-enhancing and ergogenic effects. [, , ] By antagonizing adenosine receptors, theacrine may increase levels of neurotransmitters like dopamine and norepinephrine, leading to increased alertness, focus, and energy. [, ] Its interaction with sirtuin pathways may contribute to its anti-inflammatory, antioxidant, and anti-fibrotic properties. [, , ]
Q3: What is the molecular formula and weight of theacrine?
A3: Theacrine's molecular formula is C9H12N4O3, and its molecular weight is 224.21 g/mol. []
Q4: Is there spectroscopic data available for theacrine?
A4: Yes, theacrine has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR) and mass spectrometry (MS). [] These techniques provide detailed information about the structure and purity of the compound.
Q5: Has the stability of theacrine been investigated under different conditions?
A5: While comprehensive data on material compatibility is limited, studies have assessed theacrine stability under various conditions relevant to formulation and storage. [, , ] Theacrine has shown good stability in solid form and when formulated into tablets using erodible matrix materials. [] Further research is needed to fully understand its compatibility with different excipients and storage conditions.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of theacrine in humans?
A6: Research suggests theacrine is absorbed relatively quickly after oral ingestion, reaching peak plasma concentrations within a few hours. [, ] It is metabolized primarily in the liver, and its metabolites are excreted mainly in urine. [, ]
Q7: Does theacrine interact with other compounds, such as caffeine, at a pharmacokinetic level?
A7: Yes, studies have shown that co-administration of caffeine can increase the oral bioavailability of theacrine. [, ] This interaction appears to be due to enhanced oral bioavailability rather than alterations in theacrine's metabolism or elimination. [] Interestingly, a similar interaction was observed with methylliberine, another purine alkaloid, where it altered caffeine's pharmacokinetics without a reciprocal effect. []
Q8: What preclinical models have been used to investigate theacrine's potential therapeutic effects?
A8: Researchers have employed various cell-based assays and animal models to study theacrine's effects. [, , , , , , , , , , ] These include models of inflammation, oxidative stress, liver damage, and cancer. [, , , ] For instance, theacrine demonstrated anti-inflammatory effects in a mouse model of psoriasis induced by imiquimod. [, ]
Q9: Are there specific analytical methods used to quantify theacrine?
A9: High-performance liquid chromatography (HPLC), often coupled with diode array detection (DAD) and/or mass spectrometry (MS/MS), is commonly employed for the quantification of theacrine in various matrices. [, , , ] This technique allows for sensitive and specific detection and quantification of theacrine.
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